Hexamethonium

Beschreibung

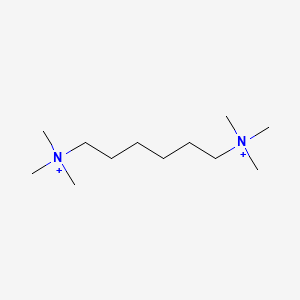

Structure

3D Structure

Eigenschaften

CAS-Nummer |

60-26-4 |

|---|---|

Molekularformel |

C12H30N2+2 |

Molekulargewicht |

202.38 g/mol |

IUPAC-Name |

trimethyl-[6-(trimethylazaniumyl)hexyl]azanium |

InChI |

InChI=1S/C12H30N2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h7-12H2,1-6H3/q+2 |

InChI-Schlüssel |

VZJFGSRCJCXDSG-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CCCCCC[N+](C)(C)C |

Kanonische SMILES |

C[N+](C)(C)CCCCCC[N+](C)(C)C |

melting_point |

290-291 |

Andere CAS-Nummern |

60-26-4 |

Verwandte CAS-Nummern |

2079-78-9 (bitartrate) 55-97-0 (dibromide) 60-25-3 (chloride) 870-62-2 (diiodide) |

Synonyme |

Bitartrate, Hexamethonium Bromide, Hexamethonium Chloride, Hexamethonium Depressin Dibromide Dihydrate, Hexamethonium Dibromide, Hexamethonium Dichloride Dihydrate, Hexamethonium Dihydrate, Hexamethonium Dibromide Dihydrate, Hexamethonium Dichloride Dihydroxide, Hexamethonium Diiodide, Hexamethonium Dimethylsulfate, Hexamethonium Diperchlorate, Hexamethonium Hexamethonium Hexamethonium Bitartrate Hexamethonium Bromide Hexamethonium Chloride Hexamethonium Dibromide Hexamethonium Dibromide Dihydrate Hexamethonium Dichloride Dihydrate Hexamethonium Dihydroxide Hexamethonium Diiodide Hexamethonium Dimethylsulfate Hexamethonium Diperchlorate Hexamethonium Iodide Hexamethonium Monotartrate Hexonium Iodide, Hexamethonium Monotartrate, Hexamethonium |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Hexamethonium's Mechanism of Action on Nicotinic Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamethonium, a bis-quaternary ammonium compound, is a classical ganglionic blocking agent that has been instrumental in the pharmacological characterization of the autonomic nervous system. Its primary mechanism of action is the antagonism of neuronal nicotinic acetylcholine receptors (nAChRs), the ligand-gated ion channels responsible for fast synaptic transmission in autonomic ganglia. This technical guide provides a comprehensive overview of this compound's interaction with nAChRs, detailing its molecular mechanism, quantitative pharmacological parameters, and the experimental protocols used for its characterization. It serves as a resource for researchers and professionals in pharmacology and drug development seeking a deeper understanding of this prototypical nicotinic antagonist.

Introduction

This compound is a non-depolarizing ganglionic blocker that inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems by acting on neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] Unlike competitive antagonists that bind to the acetylcholine (ACh) binding site, this compound primarily functions as a non-competitive antagonist, exhibiting a complex mechanism that includes open-channel block.[2] Its selectivity for ganglionic nAChRs over those at the neuromuscular junction makes it a valuable tool for dissecting autonomic function.[2] This guide will delve into the nuanced mechanism of action of this compound, present its pharmacological data, and detail the experimental methodologies used to elucidate its effects.

Molecular Mechanism of Action

The prevailing understanding of this compound's action is that it functions as an open-channel blocker .[2] This mechanism entails the drug entering and physically occluding the ion pore of the nAChR after it has been opened by an agonist, such as acetylcholine. This blockade is often voltage-dependent, with the positively charged this compound molecule being driven deeper into the channel pore by membrane hyperpolarization, thus increasing the efficacy of the block.[3]

Some studies have also suggested a competitive component to this compound's antagonism, particularly at the skeletal neuromuscular junction.[3][4] This suggests a more complex interaction where this compound may also interact with the ACh binding site, albeit with much lower affinity than its channel-blocking action.[3] It is plausible that this compound exhibits a dual mechanism, with the predominant effect being open-channel block, especially at its primary site of action in autonomic ganglia.

The inhibitory effect of this compound can also be use-dependent, meaning the degree of block increases with repeated or prolonged activation of the receptor.[5] This is consistent with the open-channel block model, as the drug can only access its binding site within the pore when the channel is in the open state.

Quantitative Pharmacological Data

The potency and affinity of this compound vary across different nAChR subtypes. The following tables summarize the available quantitative data.

| Receptor Subtype | Ligand/Agonist | Assay Type | Test System | Parameter | Value | Reference(s) |

| Neuronal nAChR (general) | Nicotine | Whole-cell patch clamp | Cultured superior cervical ganglion neurons | IC50 | 9.5 µM | [5] |

| α4β2 nAChR | Acetylcholine | Two-electrode voltage clamp | Xenopus oocytes | IC50 | ~10 µM | [6] |

| α3β4 nAChR | Acetylcholine | Two-electrode voltage clamp | Xenopus oocytes | IC50 | ~1 µM | [7] |

| α7 nAChR | Acetylcholine | Two-electrode voltage clamp | Xenopus oocytes | IC50 | > 1 mM | [6] |

| Muscle-type nAChR | Acetylcholine | Voltage-clamp | Frog skeletal muscle | K_B (competitive) | ~200 µM | [3] |

Table 1: Inhibitory Potency (IC50) and Competitive Equilibrium Constant (KB) of this compound at Various Nicotinic Receptor Subtypes.

| Receptor Subtype | Radioligand | Test System | Parameter | Value | Reference(s) |

| Human Brain nAChRs | (-)-[³H]Nicotine | Human brain membranes | IC50 | > 50 µM | [8] |

Table 2: Binding Affinity of this compound Determined by Radioligand Binding Assays.

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental techniques. Detailed methodologies for these are provided below.

Electrophysiology: Whole-Cell Voltage Clamp

This technique is used to measure the ion flow through nAChRs across the entire cell membrane in response to agonist application, and how this is affected by this compound.

Objective: To determine the IC50 of this compound for the inhibition of acetylcholine-induced currents in cultured sympathetic neurons.

Materials:

-

Cell Culture: Primary culture of superior cervical ganglion (SCG) neurons from neonatal rats.

-

External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1.0 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA (pH adjusted to 7.2 with KOH).

-

Agonist: Acetylcholine (ACh) or Nicotine.

-

Antagonist: this compound bromide.

-

Patch Clamp Setup: Amplifier, micromanipulator, perfusion system, and data acquisition software.

Procedure:

-

Establish a whole-cell patch clamp recording from a cultured SCG neuron.

-

Clamp the membrane potential at a holding potential of -70 mV.

-

Apply a saturating concentration of nicotine (e.g., 80 µM) to the cell using a rapid perfusion system to elicit a maximal inward current.

-

After the current returns to baseline, co-apply the same concentration of nicotine with varying concentrations of this compound (e.g., 0.1 µM to 100 µM).

-

Measure the peak inward current at each this compound concentration.

-

Calculate the percentage of inhibition for each concentration relative to the control response (nicotine alone).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.[5]

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for nAChRs by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Ki of this compound for nAChRs in a membrane preparation using [³H]-epibatidine.

Materials:

-

Receptor Source: Membranes from cells expressing a specific nAChR subtype (e.g., HEK293 cells transfected with α3β4 subunits) or from a tissue rich in the target receptor (e.g., bovine adrenal medulla).[9]

-

Radioligand: [³H]-epibatidine.

-

Competitor: this compound bromide.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 100 µM nicotine).

-

Filtration Apparatus: Cell harvester and glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold assay buffer. Centrifuge to pellet the membranes, wash, and resuspend in fresh assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, [³H]-epibatidine (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Membrane preparation, [³H]-epibatidine, and a high concentration of nicotine.

-

Competition: Membrane preparation, [³H]-epibatidine, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

Signaling Pathways Affected by this compound

Activation of neuronal nAChRs, particularly those with high calcium permeability like α7-containing receptors, initiates several downstream signaling cascades. This compound, by blocking the initial cation influx, effectively inhibits these pathways. Two prominent pathways are the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and synaptic plasticity.

Conclusion

This compound remains a cornerstone in the study of nicotinic acetylcholine receptors and the autonomic nervous system. Its primary mechanism as a non-competitive, voltage-dependent open-channel blocker of neuronal nAChRs is well-established, although evidence for a minor competitive component exists. The quantitative data highlight its preference for ganglionic subtypes over muscle and certain central nAChRs. The detailed experimental protocols provided in this guide offer a practical framework for researchers investigating the effects of this compound and other nAChR modulators. A thorough understanding of this compound's mechanism of action is crucial for its continued use as a selective pharmacological tool and for the development of novel therapeutics targeting the nicotinic cholinergic system.

References

- 1. Relaxation studies on the interaction of this compound with acetylcholine-receptor channels inAplysia neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Modes of this compound action on acetylcholine receptor channels in frog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of competitive antagonists: the anti-curare action of this compound and other antagonists at the skeletal neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Difference in action sites between mecamylamine and this compound on nicotinic receptors of sympathetic neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Determinants for Competitive Inhibition of α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determinants of Competitive Antagonist Sensitivity on Neuronal Nicotinic Receptor β Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Hexamethonium: A Technical Guide to its History, Discovery, and Mechanism as a Ganglionic Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethonium, a bis-quaternary ammonium compound, holds a significant place in the history of pharmacology as the first effective therapeutic agent for hypertension. Its discovery in the late 1940s by William Paton and Eleanor Zaimis at the National Institute for Medical Research in London marked a pivotal moment in the understanding of autonomic nervous system pharmacology and the development of antihypertensive drugs. This technical guide provides an in-depth exploration of the history, discovery, and mechanism of action of this compound as a ganglionic blocker, with a focus on the seminal experiments that defined its pharmacological profile.

The Dawn of a New Therapeutic Era: The Discovery of this compound

The journey to the discovery of this compound began with a systematic investigation into the pharmacological actions of a series of polymethylene bistrimethylammonium salts, often referred to as the "methonium compounds." Paton and Zaimis meticulously synthesized and tested compounds with varying lengths of the polymethylene chain separating two quaternary nitrogen atoms. Their groundbreaking research, published in 1949, revealed a striking relationship between the chemical structure of these compounds and their biological activity.

A key finding of their work was the differential effects of these compounds on the neuromuscular junction and autonomic ganglia. While the ten-carbon chain compound, decamethonium (C10), was found to be a potent neuromuscular blocking agent, the six-carbon chain variant, this compound (C6), exhibited powerful ganglionic blocking properties with minimal effects on the neuromuscular junction. This discovery provided the first clear evidence for the existence of distinct subtypes of nicotinic acetylcholine receptors (nAChRs) at these two sites.

Mechanism of Action: A Non-Depolarizing Ganglionic Blockade

This compound exerts its effects by acting as a non-depolarizing antagonist of nAChRs located in the autonomic ganglia of both the sympathetic and parasympathetic nervous systems. Unlike depolarizing blockers, this compound does not initially stimulate the ganglion before inducing paralysis. Instead, it competitively blocks the binding of the endogenous neurotransmitter, acetylcholine (ACh), to the nicotinic receptors on the postganglionic neuron. More recent studies have further elucidated that this compound's primary mechanism involves blocking the open ion channel of the nAChR, rather than directly competing with ACh at its binding site. This action effectively interrupts the transmission of nerve impulses from preganglionic to postganglionic neurons, leading to a reduction in both sympathetic and parasympathetic outflow.

The blockade of sympathetic ganglia results in vasodilation and a subsequent fall in blood pressure, which was the basis for its therapeutic use in hypertension. Concurrently, the blockade of parasympathetic ganglia leads to a range of side effects, including dry mouth, blurred vision, constipation, and urinary retention, which ultimately limited its clinical utility.

Signaling Pathway of Autonomic Ganglionic Transmission and this compound Blockade

The following diagram illustrates the normal signaling pathway at the autonomic ganglion and the site of action of this compound.

Caption: this compound blocks the ion channel of the nicotinic acetylcholine receptor in the autonomic ganglion.

Key Experimental Evidence

The pioneering work of Paton and Zaimis, along with subsequent studies by researchers like Wien and Mason, provided the foundational evidence for this compound's ganglionic blocking activity. These experiments primarily utilized in vivo animal models, most notably the cat superior cervical ganglion-nictitating membrane preparation.

Experimental Workflow: Cat Superior Cervical Ganglion-Nictitating Membrane Preparation

This preparation was instrumental in differentiating the effects of the methonium compounds on ganglionic transmission versus direct effects on smooth muscle.

Caption: Workflow for assessing ganglionic blockade using the cat nictitating membrane preparation.

Quantitative Data from Seminal Studies

The following tables summarize the key quantitative findings from the foundational papers on this compound and related compounds.

Table 1: Relative Potency of Methonium Compounds on Ganglionic Blockade (Cat Nictitating Membrane)

| Compound (Polymethylene Chain Length) | Relative Potency (this compound = 100) |

| Pentamethonium (C5) | 50 |

| This compound (C6) | 100 |

| Heptamethonium (C7) | 50 |

| Octamethonium (C8) | 20 |

| Decamethonium (C10) | <1 |

Data synthesized from Paton, W. D. M., & Zaimis, E. J. (1951). Paralysis of autonomic ganglia by methonium salts. British Journal of Pharmacology and Chemotherapy, 6(1), 155–168.

Table 2: Comparative Effects of this compound on Sympathetic and Parasympathetic Ganglia

| Experimental Preparation | Parameter Measured | Dose of this compound | % Inhibition |

| Cat Nictitating Membrane (Sympathetic) | Contraction to preganglionic stimulation | 0.1 - 0.5 mg/kg i.v. | 50 - 100 |

| Cat Blood Pressure (Sympathetic) | Pressor response to splanchnic nerve stimulation | 0.2 - 1.0 mg/kg i.v. | 50 - 90 |

| Cat Heart Rate (Parasympathetic) | Bradycardia from vagal stimulation | 0.5 - 2.0 mg/kg i.v. | 50 - 80 |

Data synthesized from Paton, W. D. M., & Zaimis, E. J. (1951) and Wien, R., & Mason, D. F. J. (1951). Some actions of this compound and certain homologues. British Journal of Pharmacology and Chemotherapy, 6(4), 611–629.

Detailed Experimental Protocols

The following are detailed methodologies from the key experiments that characterized this compound's ganglionic blocking activity.

Cat Superior Cervical Ganglion-Nictitating Membrane Preparation (Paton & Zaimis, 1951)

-

Animal Preparation: Cats were anesthetized with chloralose (80 mg/kg intravenously). The trachea was cannulated for artificial respiration if necessary. Blood pressure was recorded from the carotid artery using a mercury manometer.

-

Surgical Procedure: The cervical sympathetic trunk on one side was exposed and the preganglionic nerve was carefully dissected and placed on shielded electrodes for stimulation. The nictitating membrane on the same side was connected via a thread to an isotonic lever to record its contractions on a kymograph.

-

Stimulation: The preganglionic nerve was stimulated with maximal rectangular pulses of 1 msec duration at a frequency of 10-20 Hz for 5-10 seconds.

-

Drug Administration: Solutions of the methonium compounds were injected intravenously via the femoral vein.

-

Measurement of Ganglionic Blockade: The percentage reduction in the height of the nictitating membrane contraction in response to preganglionic stimulation after the administration of the drug was taken as the measure of ganglionic blockade.

Inhibition of Vagal Bradycardia in the Cat (Wien & Mason, 1951)

-

Animal Preparation: Cats were anesthetized with chloralose (80 mg/kg intravenously). The femoral vein was cannulated for drug administration and the carotid artery for blood pressure recording. Heart rate was recorded from the arterial pressure tracing.

-

Surgical Procedure: Both vagus nerves in the neck were cut. The peripheral end of one vagus nerve was placed on shielded electrodes for stimulation.

-

Stimulation: The vagus nerve was stimulated with a faradic current of sufficient strength to cause a marked slowing of the heart rate.

-

Drug Administration: this compound and its homologues were administered intravenously.

-

Measurement of Parasympathetic Ganglionic Blockade: The percentage reduction in the bradycardia produced by vagal stimulation after drug administration was used to quantify the degree of parasympathetic ganglionic blockade.

Clinical Significance and Decline

The introduction of this compound in the early 1950s revolutionized the treatment of severe hypertension, offering the first effective oral therapy. It provided a "medical sympathectomy" by reducing sympathetic tone and lowering blood pressure. However, its non-selective blockade of both sympathetic and parasympathetic ganglia led to a multitude of undesirable side effects. These included postural hypotension, constipation, urinary retention, and blurred vision. Consequently, by the late 1950s, this compound was largely superseded by more selective and better-tolerated antihypertensive agents.

Conclusion

This compound remains a landmark molecule in pharmacology. Its discovery not only provided the first effective treatment for hypertension but also fundamentally advanced our understanding of autonomic pharmacology and the concept of receptor subtypes. The meticulous experimental work of Paton, Zaimis, and their contemporaries laid the groundwork for the development of more specific and effective drugs for a wide range of cardiovascular and autonomic disorders. While no longer in clinical use, this compound continues to be a valuable research tool for investigating the function of the autonomic nervous system.

An In-depth Technical Guide to the Chemical Structure and Properties of Hexamethonium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethonium, a bis-quaternary ammonium compound, holds a significant place in the history of pharmacology as the prototypical ganglionic blocking agent.[1] Although its clinical use has been largely superseded by more selective drugs, it remains an invaluable tool in physiological and pharmacological research for investigating the function of the autonomic nervous system. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological actions of this compound, with a focus on the experimental methodologies that have been pivotal in elucidating its mechanism of action.

Chemical and Physical Properties

This compound is a symmetrical molecule characterized by two quaternary ammonium heads separated by a flexible chain of six methylene groups.[2] This structure is crucial for its biological activity. The compound is typically available as a salt, most commonly this compound bromide or this compound chloride.

Table 1: Physicochemical Properties of this compound and its Salts

| Property | This compound (ion) | This compound Bromide | This compound Chloride | This compound Hydroxide |

| IUPAC Name | trimethyl-[6-(trimethylazaniumyl)hexyl]azanium[3] | trimethyl-[6-(trimethylazaniumyl)hexyl]azanium; dibromide[4] | trimethyl-[6-(trimethylazaniumyl)hexyl]azanium dichloride[5] | trimethyl-[6-(trimethylammonio)hexyl]ammonium;dihydroxide[6] |

| Chemical Formula | C₁₂H₃₀N₂²⁺[7] | C₁₂H₃₀Br₂N₂[4] | C₁₂H₃₀Cl₂N₂[5] | C₁₂H₃₂N₂O₂ |

| Molecular Weight | 202.38 g/mol [7] | 362.19 g/mol [4][8][9] | 273.28 g/mol [5] | 236.42 g/mol |

| Melting Point | N/A | ~285 °C (decomposes)[10] | 274-276 °C | 25 °C[6] |

| Boiling Point | N/A | N/A | N/A | 257 °C[6] |

| Water Solubility | Highly soluble | Soluble to 100 mM[4][9] | Soluble | Highly soluble[6] |

| pKa | High (quaternary amine) | High (quaternary amine) | High (quaternary amine) | High (quaternary amine) |

| Appearance | N/A | White crystalline powder | Solid | Colorless to pale yellow solid or solution[6] |

Pharmacological Properties and Mechanism of Action

This compound is a non-depolarizing ganglionic blocker.[11] Its primary mechanism of action is the blockade of neuronal nicotinic acetylcholine receptors (nAChRs) located in the autonomic ganglia of both the sympathetic and parasympathetic nervous systems.[11]

Signaling Pathway of Cholinergic Transmission at the Autonomic Ganglion

The following diagram illustrates the normal cholinergic signaling pathway at an autonomic ganglion and the site of action of this compound.

Caption: Cholinergic signaling at the autonomic ganglion and the inhibitory action of this compound.

This compound acts as an open-channel blocker.[11] This means that it does not directly compete with acetylcholine for the binding site on the nAChR. Instead, it enters and physically occludes the ion channel pore after it has been opened by the binding of acetylcholine. This blockade is voltage-dependent, becoming more pronounced with hyperpolarization of the cell membrane. The result is an inhibition of neurotransmission through the autonomic ganglia, leading to a reduction in both sympathetic and parasympathetic outflow.

Key Experiments and Methodologies

The elucidation of this compound's mechanism of action has been heavily reliant on electrophysiological techniques, particularly voltage-clamp studies.

Two-Electrode Voltage Clamp (TEVC) Studies in Xenopus Oocytes

This technique is instrumental in characterizing the interaction of drugs with ion channels expressed in a controlled environment.

Experimental Protocol:

-

Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with cRNA encoding the subunits of the desired nAChR subtype. They are then incubated for 2-3 days to allow for protein expression.

-

Electrode Preparation: Two microelectrodes are pulled from borosilicate glass capillaries and filled with a conducting solution (e.g., 3 M KCl). The resistance of the electrodes is typically in the range of 0.5-2.0 MΩ.

-

Recording Setup: The oocyte is placed in a recording chamber and continuously perfused with a saline solution. The two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential (Vm), and the other injects current (I).

-

Voltage Clamping: A feedback amplifier compares the measured membrane potential to a command potential set by the experimenter. The amplifier then injects the necessary current to hold the membrane potential at the command level.

-

Drug Application: this compound and acetylcholine are applied to the oocyte via the perfusion system.

-

Data Acquisition and Analysis: The current required to clamp the membrane potential is recorded. The effect of this compound on the acetylcholine-induced current is then analyzed to determine the nature of the block (e.g., competitive vs. non-competitive, voltage-dependency).

The following diagram illustrates the general workflow of a two-electrode voltage clamp experiment.

Caption: A simplified workflow for a two-electrode voltage clamp (TEVC) experiment.

Studies on Isolated Autonomic Ganglia

Experiments on isolated autonomic ganglia, such as the superior cervical ganglion of the rat, have also been crucial in understanding the effects of this compound.

Experimental Protocol:

-

Ganglion Dissection: The superior cervical ganglion is carefully dissected from an anesthetized animal and placed in a recording chamber.

-

Perfusion: The ganglion is continuously perfused with an oxygenated physiological salt solution.

-

Stimulation and Recording: The preganglionic nerve is stimulated with a suction electrode, and the resulting postganglionic compound action potential is recorded with another suction electrode.

-

Drug Application: this compound is added to the perfusion solution at various concentrations.

-

Data Analysis: The effect of this compound on the amplitude of the postganglionic compound action potential is measured to determine its inhibitory potency (e.g., IC₅₀).

Conclusion

This compound, through its well-characterized action as a non-depolarizing, open-channel blocker of neuronal nicotinic acetylcholine receptors, has been a cornerstone in the study of autonomic pharmacology. The experimental techniques detailed in this guide have been fundamental in defining its mechanism of action and continue to be relevant in the broader field of ion channel research. While its therapeutic applications are limited due to its lack of specificity, this compound's role as a research tool remains indispensable for scientists and drug development professionals investigating the complexities of the autonomic nervous system and cholinergic signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Acetylcholine - Wikipedia [en.wikipedia.org]

- 3. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 4. The pharmacological actions of polymethylene bistrimethyl-ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Celebrating 50 Years of Single-Channel Recording with the Patch Clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Paralysis of autonomic ganglia by methonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Single-channel properties of α3β4, α3β4α5 and α3β4β2 nicotinic acetylcholine receptors in mice lacking specific nicotinic acetylcholine receptor subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nicotinic acetylcholine receptors at the single‐channel level - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Hexamethonium Bromide: A Technical Guide

This document provides a comprehensive overview of the pharmacological properties of Hexamethonium bromide, intended for researchers, scientists, and professionals in drug development. This compound is a bis-quaternary ammonium compound and is considered the prototypical ganglionic blocking agent.[1][2] Historically used as an antihypertensive agent, its use has been largely superseded by more specific drugs.[1][3] However, it remains a valuable tool in pharmacological research for studying the autonomic nervous system.[1][2]

Mechanism of Action

This compound bromide is a non-depolarizing and non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs) located in autonomic ganglia.[4][5] By blocking these receptors, it inhibits the transmission of nerve impulses in both the sympathetic and parasympathetic nervous systems.[4][6][7] Its primary mode of action is believed to be through blocking the open ion channel of the nAChR, rather than by competing with acetylcholine (ACh) at the agonist binding site.[4][8][9] This blockade prevents the depolarization of postganglionic neurons that is normally initiated by ACh released from preganglionic nerve fibers.[6][8]

The drug shows selectivity for ganglionic (Nn) receptors and does not significantly affect nicotinic receptors at the skeletal neuromuscular junction (Nm) or muscarinic acetylcholine receptors (mAChR) on target organs.[4][9]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the interruption of all autonomic nervous system output at the ganglionic level.[9] The clinical effects are complex, resulting from the blockade of both sympathetic and parasympathetic tone. The resulting physiological change in a specific organ system depends on which division of the autonomic nervous system provides the dominant baseline tone.

Cardiovascular System:

-

Blood Vessels: The sympathetic nervous system provides the dominant tone to blood vessels.[9] Ganglionic blockade leads to vasodilation, a decrease in peripheral vascular resistance and venous return, and a subsequent fall in blood pressure.[7][9] This effect is particularly pronounced in the upright position, leading to orthostatic hypotension.[7][9]

-

Heart: The parasympathetic (vagal) system is typically dominant at the sinoatrial node.[9] Blockade of this tone can result in moderate tachycardia.[9]

Other Systems:

-

Iris: The parasympathetic system dominates, causing pupillary constriction. Blockade leads to moderate dilation of the pupil (mydriasis).[9]

-

Ciliary Muscle: Parasympathetic dominance causes contraction for accommodation. Blockade results in cycloplegia (loss of accommodation).[9]

-

Gastrointestinal Tract & Urinary Bladder: Parasympathetic tone is dominant. Blockade can cause constipation and urinary retention.[4][7]

-

Salivary Glands: Parasympathetic stimulation is primary. Blockade leads to dry mouth (xerostomia).[4]

Pharmacokinetics

This compound bromide exhibits pharmacokinetic properties typical of a quaternary ammonium compound.

| Parameter | Value / Description | Reference |

| Absorption | Poor gastrointestinal absorption (approx. 25% of oral dose). Administered via IV or IM routes. | [10] |

| Distribution | Highly water-soluble and does not cross the blood-brain barrier. Volume of Distribution (Vd) = 0.23 L/kg. | [1][2][10] |

| Metabolism | Undergoes minimal metabolism. | [10] |

| Elimination | Almost entirely excreted unchanged in the urine. | [10][11] |

| Half-life | Approximately 10 minutes. | [10] |

| Duration of Action | Approximately 2 hours. | [10] |

Quantitative Data Summary

The following tables summarize the quantitative pharmacological data for this compound bromide based on available literature.

Table 1: In Vitro Potency of this compound Bromide

| Parameter | Assay Condition | Value | Reference |

|---|---|---|---|

| EC50 | Antagonism of Acetylcholine on endplate responses (rat omohyoid muscle) | 300 µM | [12] |

| EC50 | Antagonism of Carbachol (CCh) on endplate responses (rat omohyoid muscle) | 100 µM | [12] |

| EC50 | Inhibition of acetylcholinesterase activity (rat muscle homogenates) | 1.5 mM | [12] |

| IC50 | Cytotoxicity against mouse J774.1 cells (48 hrs) | > 100 µM |

| IC50 | Displacement of (-)-[3H]nicotine binding in human brain membranes | > 50 µM |[13] |

Table 2: In Vivo Pharmacodynamic Effects of this compound Bromide in Rats

| Dose (i.v.) | Animal Model | Effect | Reference |

|---|---|---|---|

| 0.2-25 mg/kg | Wistar rats & Spontaneously Hypertensive Rats (SHRs) | Significantly reduces renal sympathetic nerve activity (RSNA), mean arterial pressure (MAP), and heart rate (HR). | |

| 5.0-25 mg/kg | Wistar rats vs. SHRs | Greater reduction in RSNA and MAP in SHRs compared to Wistar rats. |

| 40 mg/kg | Unanesthetized rats | Decreases mean arterial pressure. |[14] |

Experimental Protocols

A. In Vivo Assessment of Ganglionic Blockade in an Animal Model (Rat)

This protocol outlines a general method for evaluating the effect of this compound on cardiovascular parameters, a common indicator of ganglionic blockade.

-

Animal Preparation: Anesthetize a male Wistar or Spontaneously Hypertensive Rat (SHR). Surgically implant catheters into the femoral artery for blood pressure monitoring and the femoral vein for drug administration. Place electrodes to record heart rate and renal sympathetic nerve activity (RSNA).

-

Baseline Measurement: Allow the animal to stabilize after surgery. Record baseline mean arterial pressure (MAP), heart rate (HR), and RSNA for a defined period.

-

Drug Administration: Administer this compound bromide intravenously (i.v.) at desired doses (e.g., 0.2, 1.0, 5.0, 25 mg/kg). A vehicle control (e.g., saline) should also be administered.

-

Data Acquisition: Continuously record MAP, HR, and RSNA following drug administration.

-

Analysis: Quantify the changes in MAP, HR, and RSNA from baseline at each dose of this compound. The magnitude of the reduction in these parameters indicates the degree of sympathetic ganglionic blockade.

References

- 1. This compound [drugcentral.org]

- 2. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]

- 3. This compound Bromide | C12H30Br2N2 | CID 5938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound bromide | CAS#:55-97-0 | Chemsrc [chemsrc.com]

- 6. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]

- 7. Ganglionic Blockers | 100% Best Explanation by USMLE Strike [usmlestrike.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. judoctor2011.wordpress.com [judoctor2011.wordpress.com]

- 10. derangedphysiology.com [derangedphysiology.com]

- 11. Video: Drugs Acting on Autonomic Ganglia: Blockers [jove.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

Hexamethonium as a Probe for Autonomic Nervous System Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexamethonium, a potent ganglionic blocking agent, has long served as an invaluable pharmacological tool for investigating the complexities of the autonomic nervous system (ANS). By acting as a non-depolarizing antagonist of nicotinic acetylcholine receptors (nAChRs) at both sympathetic and parasympathetic ganglia, this compound induces a transient and reversible chemical sympathectomy and parasympathectomy. This unique property allows researchers to dissect the relative contributions of the two branches of the ANS in regulating a myriad of physiological processes. This technical guide provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols for its use as an ANS probe, a compilation of its quantitative effects on various physiological parameters, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

The autonomic nervous system, with its sympathetic and parasympathetic divisions, orchestrates the body's involuntary functions, maintaining homeostasis in response to internal and external stimuli. Understanding the precise role of each division in health and disease is paramount for the development of novel therapeutics. This compound, by virtue of its ability to block neurotransmission at the ganglionic level, provides a powerful method for elucidating the underlying autonomic tone of various organ systems.[1][2][3][4][5] Historically used as an antihypertensive agent, its non-specific nature led to its clinical discontinuation.[1][6] However, this very lack of specificity makes it an ideal experimental tool for inducing a total, albeit temporary, autonomic blockade.[1][4][5]

Mechanism of Action

This compound exerts its effects by acting as a competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of both sympathetic and parasympathetic ganglia.[1][6] It does not affect muscarinic acetylcholine receptors at the target organs or nicotinic receptors at the neuromuscular junction.[1][6] The binding of this compound to the nAChR prevents the binding of acetylcholine (ACh) released from preganglionic neurons, thereby inhibiting the depolarization of the postganglionic neuron and the subsequent propagation of the nerve impulse to the effector organ.[1][6]

The following diagram illustrates the signaling pathway at an autonomic ganglion and the site of action of this compound.

Caption: Signaling at the Autonomic Ganglion and this compound's Site of Action.

Quantitative Effects of this compound on Physiological Parameters

The administration of this compound leads to a wide range of physiological changes, the magnitude of which is dependent on the dose, route of administration, and the experimental model. The following tables summarize the quantitative effects of this compound on various systems.

Cardiovascular System

Table 1: Effects of Intravenous this compound on Cardiovascular Parameters in Anesthetized Rats

| Dose (mg/kg) | Animal Model | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Change in Renal Sympathetic Nerve Activity (RSNA) | Reference |

| 0.2 | Wistar | Significant Reduction | Significant Reduction | Significant Reduction | [1][7][8] |

| 1.0 | Wistar | Significant Reduction | Significant Reduction | Significant Reduction | [1][7][8] |

| 5.0 | Wistar | Significant Reduction | Significant Reduction | Significant Reduction | [1][7][8] |

| 25.0 | Wistar | Significant Reduction | Significant Reduction | Significant Reduction | [1][7][8] |

| 0.2 | SHR | Significant Reduction | Significant Reduction | Significant Reduction | [1][7][8] |

| 1.0 | SHR | Significant Reduction | Significant Reduction | Significant Reduction | [1][7][8] |

| 5.0 | SHR | Greater Reduction than Wistar | Significant Reduction | Greater Reduction than Wistar | [1][7][8] |

| 25.0 | SHR | Greater Reduction than Wistar | Significant Reduction | Greater Reduction than Wistar | [1][7][8] |

SHR: Spontaneously Hypertensive Rats

Table 2: Effects of this compound on Human Cardiovascular Parameters

| Dose | Route of Administration | Change in Blood Pressure | Change in Heart Rate | Change in Cardiac Output | Change in Total Peripheral Resistance | Reference |

| 0.5-1.0 mg/kg | Intravenous | Significant decrease in systolic AP | - | - | - | [9] |

| 20 mg/kg | Intravenous | -44 +/- 2 mm Hg | - | - | - | [1] |

| Not Specified | Intravenous | Variable decrease | - | No overall change | Decrease | [10] |

Gastrointestinal System

Table 3: Effects of Subcutaneous this compound on Reticular Contractions in Conscious Sheep

| Dose (mg/kg) | Duration of Inhibition (hours) | Reference |

| 1.25 | 0.5 | [11] |

| 2.5 | ~1.0 | [11] |

| 5.0 | ~2.0 | [11] |

| 10.0 | ~3.5 | [11] |

| 20.0 | 5.0 | [11] |

Experimental Protocols

The following section outlines a generalized protocol for the use of this compound as a probe for autonomic function. Specific parameters will need to be optimized based on the research question and experimental model.

Animal Preparation

-

Animal Models: Rats (Wistar, Sprague-Dawley, SHR), mice, rabbits, dogs, and sheep have been commonly used.[1][11]

-

Anesthesia: For acute studies, anesthesia (e.g., urethane, isoflurane) is often employed. For chronic studies in conscious animals, surgical implantation of catheters is required.[1][7][8]

-

Instrumentation: For cardiovascular studies, arterial and venous catheters are implanted for blood pressure monitoring and drug administration, respectively. For renal studies, electrodes may be placed on the renal nerves to record sympathetic nerve activity.[1][7][8]

This compound Administration

-

Route of Administration: Intravenous (bolus or infusion) and subcutaneous routes are common.[1][7][8][11]

-

Dosage: Doses can range from 0.2 mg/kg to 35 mg/kg depending on the species, route of administration, and desired level of blockade.[1][3][6][7][8][11] It is crucial to perform dose-response studies to determine the optimal dose for a given experiment.

Measurement of Physiological Parameters

A variety of physiological parameters can be measured before, during, and after this compound administration to assess the effects of autonomic blockade. These include:

-

Cardiovascular: Mean arterial pressure (MAP), heart rate (HR), cardiac output (CO), total peripheral resistance (TPR), and regional blood flow.[1][7][8][9][10][12]

-

Neural: Sympathetic nerve activity (e.g., renal, splanchnic).[1][7][8]

-

Gastrointestinal: Gastric and intestinal motility, gastric acid secretion.[11]

-

Other: Salivary and lacrimal secretions, pupillary diameter, bladder pressure.

The following diagram illustrates a typical experimental workflow for assessing autonomic function using this compound.

References

- 1. Use of ganglionic blockers to assess neurogenic pressor activity in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetylcholine - Wikipedia [en.wikipedia.org]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]

- 5. Ganglionic blocker - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. youtube.com [youtube.com]

- 8. This compound attenuates sympathetic activity and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Upper limb blood flow during this compound-induced hypotension. Studies in patients anaesthetized with halothane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. researchgate.net [researchgate.net]

- 12. The effects of this compound on cerebral blood flow and cerebral function during relative cerebral ischaemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Antihypertensive Therapy: Initial Studies on Hexamethonium and Blood Pressure Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the mid-20th century, the management of severe hypertension was a formidable clinical challenge with limited therapeutic options. The advent of ganglionic blocking agents marked a pivotal moment in the history of cardiovascular medicine, offering the first effective pharmacological means of lowering dangerously high blood pressure. Among these pioneering drugs, Hexamethonium emerged as a cornerstone of early antihypertensive therapy. This technical guide provides a comprehensive overview of the initial studies on this compound, focusing on its mechanism of action, quantitative effects on blood pressure, and the experimental protocols that laid the groundwork for modern hypertension management. This compound, a non-depolarizing ganglionic blocker, acts as a neuronal nicotinic acetylcholine receptor (nAChR) antagonist in autonomic ganglia.[1] This action inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems, leading to a reduction in vascular tone and a subsequent decrease in blood pressure.[1] Although its non-specific nature led to a range of side effects and its eventual replacement by more targeted therapies, the initial research on this compound was instrumental in establishing the principle that pharmacological intervention could significantly alter the course of hypertensive disease.

Quantitative Data from Initial Clinical Studies

The following tables summarize the quantitative data on blood pressure reduction from seminal early studies on this compound. These studies, conducted in the early 1950s, were critical in demonstrating the potent antihypertensive effects of this novel compound.

Table 1: Effects of Parenteral this compound on Blood Pressure in Hypertensive Patients (Freis et al., 1952) [2][3]

| Patient Group | Number of Patients | Mean Control Blood Pressure (mmHg) | Mean Blood Pressure after this compound (mmHg) | Mean Reduction in Blood Pressure (mmHg) |

| Malignant Hypertension | 15 | 230/140 | 150/95 | 80/45 |

| Severe Benign Hypertension | 20 | 225/135 | 160/100 | 65/35 |

Table 2: Blood Pressure Response to this compound Bromide in Severe Hypertension (Campbell and Robertson, 1950) [4][5]

| Patient Number | Initial Blood Pressure (mmHg) | Blood Pressure after this compound (mmHg) |

| 1 | 240/140 | 160/100 |

| 2 | 230/130 | 150/90 |

| 3 | 220/120 | 140/80 |

| 4 | 250/150 | 170/110 |

| 5 | 210/110 | 130/70 |

Experimental Protocols

The methodologies employed in these initial studies, while rudimentary by modern standards, were rigorous for their time and provided the foundational evidence for this compound's efficacy.

Study by Freis et al. (1952): "The Treatment of Hypertension with this compound"[2][3]

-

Patient Selection: The study included patients with malignant hypertension and severe benign hypertension who had not responded to other available treatments.

-

Drug Administration: this compound was administered parenterally, with the dosage and frequency individualized for each patient to achieve a significant reduction in blood pressure without producing severe side effects.

-

Blood Pressure Measurement: Blood pressure was measured in the brachial artery using a mercury sphygmomanometer. Readings were taken in the supine, sitting, and standing positions to assess for postural hypotension, a known side effect of ganglionic blockade.

-

Monitoring: Patients were closely monitored for both the therapeutic effects on blood pressure and the development of adverse effects, which were common due to the non-selective nature of the drug.

Study by Campbell and Robertson (1950): "Treatment of Severe Hypertension with this compound Bromide"[4][5]

-

Patient Population: The study involved a small number of patients with severe hypertension.

-

Dosage and Administration: this compound bromide was administered, and the dosage was carefully titrated for each individual to achieve a hypotensive effect.

-

Blood Pressure Monitoring: Blood pressure was recorded at regular intervals to assess the drug's efficacy and duration of action. The researchers noted the importance of monitoring for postural hypotension.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow from the initial studies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The treatment of hypertension with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Treatment of severe hypertension with this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Treatment of Severe Hypertension with this compound Bromide - PMC [pmc.ncbi.nlm.nih.gov]

Hexamethonium's Foundational Role in Neuroscience: A Technical Guide to its Effects on Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethonium, a bis-quaternary ammonium compound, holds a significant place in the history of pharmacology as a prototypical ganglionic blocking agent. Its action as a non-depolarizing antagonist of neuronal nicotinic acetylcholine receptors (nAChRs) has been instrumental in elucidating the fundamental principles of autonomic neurotransmission. By selectively blocking the transmission of nerve impulses through autonomic ganglia, this compound has provided researchers with a powerful tool to dissect the distinct roles of the sympathetic and parasympathetic nervous systems in regulating physiological function. This in-depth technical guide explores the foundational research on this compound, detailing its mechanism of action, providing comprehensive experimental protocols for its study, and presenting quantitative data on its effects.

Mechanism of Action

This compound exerts its effects by acting as a non-competitive antagonist at neuronal nAChRs located in the autonomic ganglia of both the sympathetic and parasympathetic nervous systems.[1] Unlike competitive antagonists that bind to the acetylcholine (ACh) binding site, this compound is an open-channel blocker, meaning it physically occludes the ion pore of the nAChR after it has been opened by ACh.[1] This blockade prevents the influx of sodium and potassium ions that is necessary for the depolarization of the postsynaptic neuron, thereby inhibiting ganglionic transmission.[1] this compound shows selectivity for neuronal nAChRs and does not significantly affect muscarinic ACh receptors or nAChRs at the neuromuscular junction.[1]

Signaling Pathways

The blockade of neuronal nAChRs by this compound initiates a cascade of downstream effects by preventing the depolarization of postganglionic neurons. In both sympathetic and parasympathetic ganglia, the binding of acetylcholine to nAChRs normally leads to an influx of cations, primarily Na+ and Ca2+. This influx depolarizes the neuronal membrane, leading to the opening of voltage-gated calcium channels (VGCCs) and a further increase in intracellular calcium. This elevation in intracellular calcium is a critical second messenger that triggers the release of neurotransmitters from the postganglionic neuron.

This compound's blockade of the nAChR ion channel directly prevents this initial cation influx, thereby inhibiting the entire downstream signaling cascade.

Signaling Pathway of Nicotinic Acetylcholine Receptor Activation

This compound's Point of Intervention

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on neurotransmission.

Electrophysiology: Two-Electrode Voltage Clamp (TEVC) Recordings

This protocol is adapted from studies investigating the antagonism of nAChRs by this compound in isolated neurons.

Objective: To measure the inhibitory effect of this compound on acetylcholine-induced currents in a single neuron.

Materials:

-

Isolated autonomic ganglion neurons (e.g., from rat superior cervical ganglion).

-

Two-electrode voltage clamp amplifier and data acquisition system.

-

Micropipettes (for voltage and current electrodes) pulled from borosilicate glass.

-

Perfusion system for solution exchange.

-

External solution (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).

-

Internal solution (for electrodes, in mM): 140 KCl, 1 MgCl₂, 11 EGTA, 10 HEPES, 2 ATP (pH 7.2).

-

Acetylcholine (ACh) stock solution.

-

This compound bromide stock solution.

Procedure:

-

Prepare isolated neurons and place them in a recording chamber continuously perfused with external solution.

-

Pull micropipettes to a resistance of 1-3 MΩ when filled with internal solution.

-

Impale a neuron with both the voltage-sensing and current-injecting electrodes.

-

Clamp the membrane potential of the neuron at a holding potential of -70 mV.

-

Apply a brief pulse of ACh (e.g., 100 µM for 2 seconds) via the perfusion system and record the inward current.

-

Wash the chamber with external solution until the current returns to baseline.

-

Perfuse the chamber with a known concentration of this compound (e.g., 10 µM) for 5 minutes.

-

While still in the presence of this compound, apply the same ACh pulse and record the resulting current.

-

Wash out the this compound and repeat the ACh application to ensure reversibility of the block.

-

Repeat steps 7-9 with a range of this compound concentrations to generate a dose-response curve.

Data Analysis:

-

Measure the peak amplitude of the ACh-induced current in the absence and presence of each concentration of this compound.

-

Calculate the percentage of inhibition for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for neuronal nAChRs.

Objective: To determine the inhibitory constant (Ki) of this compound for the binding of a radiolabeled ligand to nAChRs in a membrane preparation.

Materials:

-

Tissue source rich in neuronal nAChRs (e.g., rat brain cortex or autonomic ganglia).

-

Radioligand specific for neuronal nAChRs (e.g., [³H]epibatidine or [³H]nicotine).

-

This compound bromide.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Homogenizer.

-

Centrifuge.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare a membrane fraction from the chosen tissue by homogenization and differential centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

In a series of tubes, add a fixed amount of membrane protein (e.g., 100-200 µg).

-

Add increasing concentrations of unlabeled this compound.

-

Add a fixed concentration of the radioligand (typically at its Kd value).

-

For total binding, add only the radioligand and membrane preparation.

-

For non-specific binding, add a high concentration of a known nAChR ligand (e.g., unlabeled nicotine) in addition to the radioligand and membranes.

-

Incubate all tubes at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the contents of each tube through a glass fiber filter and wash with cold wash buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for In Vivo Cardiovascular Studies

Quantitative Data

The following tables summarize quantitative data on the effects of this compound from various foundational studies.

| Parameter | Preparation | Method | Value | Reference |

| IC₅₀ | Cultured rat superior cervical ganglion neurons | Whole-cell patch clamp | 9.5 µM (for antagonizing 0.08 mM nicotine) | [2] |

| Equilibrium Constant (K) | Frog skeletal muscle | Voltage-clamp | ~200 µM (for competitive antagonism at +50 mV) | [3] |

| Affinity Constant (Ka) | Isolated guinea-pig ileum | Dose-ratio measurement | 2.6 x 10⁵ M⁻¹ | [4] |

Table 1: In Vitro Potency of this compound at Nicotinic Acetylcholine Receptors

| Parameter | Animal Model | Dosage | Effect | Reference |

| Mean Arterial Pressure (MAP) | Spontaneously Hypertensive Rats (SHRs) | Intravenous injection | Significant reduction, greater than in normal Wistar rats at higher doses. | [5] |

| Heart Rate (HR) | Spontaneously Hypertensive Rats (SHRs) | Intravenous injection | Significant reduction. | [5] |

| Renal Sympathetic Nerve Activity (RSNA) | Spontaneously Hypertensive Rats (SHRs) | Intravenous injection | Significant reduction, greater than in normal Wistar rats at higher doses. | [5] |

| Vasodilator Responses | Cat chorda tympani pathway | 1, 3, and 10 mg/kg, i.v. | Suppression of vasodilator responses. | [6] |

| Reticular Contractions | Conscious sheep | 1.25 to 20 mg/kg, subcutaneously | Dose-related inhibition for 0.5 to 5 hours. | [7] |

Table 2: In Vivo Physiological Effects of this compound

Conclusion

This compound remains a cornerstone in the study of autonomic pharmacology. Its well-characterized mechanism of action as a neuronal nicotinic acetylcholine receptor antagonist has enabled researchers to delineate the intricate pathways of sympathetic and parasympathetic control. The experimental protocols and quantitative data presented in this guide provide a foundational understanding for scientists and drug development professionals working in the field of neurotransmission. While its clinical use has been superseded by more specific agents, the legacy of this compound as a research tool continues to inform our understanding of the autonomic nervous system and the development of novel therapeutics targeting cholinergic pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. [Difference in action sites between mecamylamine and this compound on nicotinic receptors of sympathetic neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Specificity of some ganglion stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound attenuates sympathetic activity and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the autonomic ganglion blocking agent this compound on vasodilator responses mediated by the parasympathetic ganglion on the chorda tympani pathway of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: a probe to assess autonomic nervous system involvement in upper gastrointestinal functions in conscious sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

Hexamethonium: A Technical Guide to its Role in Elucidating Autonomic Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexamethonium, a potent nicotinic acetylcholine receptor (nAChR) antagonist, has been an indispensable pharmacological tool for dissecting the complexities of the autonomic nervous system. By selectively blocking neurotransmission at the ganglionic synapse, this compound allows for the differentiation and study of sympathetic and parasympathetic pathways. This technical guide provides an in-depth analysis of this compound's mechanism of action, its physiological effects, and its application in experimental research. Detailed experimental protocols, quantitative data, and visual representations of signaling pathways and workflows are presented to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies.

Introduction

The autonomic nervous system (ANS) is a critical regulator of visceral functions, maintaining homeostasis through the coordinated actions of its two main branches: the sympathetic and parasympathetic nervous systems. A fundamental challenge in autonomic research is the ability to distinguish the specific contributions of each of these pathways to physiological responses. This compound, a non-depolarizing ganglionic blocker, has historically been a cornerstone in addressing this challenge.[1] By acting as an antagonist at nAChRs located in all autonomic ganglia, this compound effectively severs the connection between preganglionic and postganglionic neurons, thereby inhibiting both sympathetic and parasympathetic outflow.[1][2] This non-selective blockade provides a powerful method for studying the tonic influence of the ANS on various organ systems and for unmasking the effects of direct-acting agonists or antagonists on post-synaptic receptors.

Mechanism of Action

This compound exerts its effects by binding to and blocking the ion pore of neuronal nAChRs located on the postsynaptic membrane of autonomic ganglia.[1] This action prevents the binding of acetylcholine (ACh) released from preganglionic neurons, thereby inhibiting the depolarization of the postganglionic neuron and the subsequent propagation of the nerve impulse.[1] It is important to note that this compound does not affect muscarinic acetylcholine receptors (mAChRs) on target organs or nicotinic receptors at the neuromuscular junction.[1] This selectivity for ganglionic nAChRs is the basis of its utility in autonomic research.

Signaling Pathway of Autonomic Ganglionic Transmission and its Blockade by this compound

The following diagram illustrates the normal signaling pathway at the autonomic ganglion and the point of intervention by this compound.

Caption: Autonomic ganglionic transmission and this compound's site of action.

Quantitative Effects of this compound on Physiological Parameters

The administration of this compound leads to predictable changes in various physiological parameters due to the blockade of autonomic outflow. The following tables summarize the quantitative effects observed in various animal models.

Effects on Cardiovascular Parameters

This compound's blockade of sympathetic tone to the vasculature and heart results in vasodilation and a decrease in cardiac output, leading to a fall in blood pressure.[3] The effect on heart rate can be variable, depending on the dominant autonomic tone to the sinoatrial node in the specific experimental animal.

| Animal Model | Dose | Route of Administration | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Reference |

| Wistar Rats | 0.2 mg/kg | Intravenous | Significant reduction | Significant reduction | [4][5] |

| Wistar Rats | 1.0 mg/kg | Intravenous | Significant reduction | Significant reduction | [4][5] |

| Wistar Rats | 5.0 mg/kg | Intravenous | Significant reduction | Significant reduction | [4][5] |

| Wistar Rats | 25.0 mg/kg | Intravenous | Significant reduction | Significant reduction | [4][5] |

| Spontaneously Hypertensive Rats (SHRs) | 0.2 mg/kg | Intravenous | Significant reduction | Significant reduction | [4][5] |

| Spontaneously Hypertensive Rats (SHRs) | 1.0 mg/kg | Intravenous | Significant reduction | Significant reduction | [4][5] |

| Spontaneously Hypertensive Rats (SHRs) | 5.0 mg/kg | Intravenous | Greater reduction than in Wistar rats | Significant reduction | [4][5] |

| Spontaneously Hypertensive Rats (SHRs) | 25.0 mg/kg | Intravenous | Greater reduction than in Wistar rats | Significant reduction | [4][5] |

| Conscious Rats | 10-20 mg/kg | Not specified | Lowers blood pressure | Did not influence baroreceptor HR response | [6] |

| Humans (with asthma) | Inhaled | Inhalation | Postural drop of 31 +/- 7.5 mm Hg | Increase of 30 +/- 3.1 bpm | [7] |

Effects on Sympathetic Nerve Activity and Neurotransmitter Release

By blocking ganglionic transmission, this compound reduces the activity of postganglionic sympathetic nerves and consequently the release of norepinephrine at neuroeffector junctions.

| Animal Model | Dose | Measured Parameter | Effect | Reference |

| Wistar Rats | 0.2 - 25.0 mg/kg | Renal Sympathetic Nerve Activity (RSNA) | Significant reduction | [4][5] |

| Spontaneously Hypertensive Rats (SHRs) | 5.0 - 25.0 mg/kg | Renal Sympathetic Nerve Activity (RSNA) | Greater reduction than in Wistar rats | [4][5] |

| Rat Phrenic Nerve-Hemidiaphragm | 200 µM | Acetylcholine (ACh) Release (Quantal Content) | Increased by 30-40% at low stimulation frequencies | [8] |

Experimental Protocols

The following sections provide detailed methodologies for utilizing this compound to investigate autonomic pathways in various animal models.

General Considerations

-

Animal Preparation: Animals should be anesthetized or conscious and instrumented for the recording of physiological parameters such as blood pressure, heart rate, and nerve activity. Catheters should be placed for drug administration.

-

Dosage and Administration: The dose of this compound should be carefully chosen based on the animal model and the desired level of ganglionic blockade. It is typically administered intravenously or subcutaneously.

-

Data Acquisition: Continuous monitoring and recording of physiological variables are essential to accurately assess the effects of this compound.

Protocol for Investigating Autonomic Control of the Cardiovascular System in Rats

This protocol is adapted from studies investigating the effects of this compound on blood pressure and sympathetic nerve activity in rats.[4][5]

Objective: To determine the contribution of the autonomic nervous system to the maintenance of blood pressure and heart rate.

Materials:

-

Wistar or Spontaneously Hypertensive Rats

-

Anesthetic (e.g., pentobarbital sodium)

-

Catheters for arterial and venous cannulation

-

Blood pressure transducer and recording system

-

Electrodes for recording renal sympathetic nerve activity (RSNA)

-

This compound bromide solution

-

Saline solution (vehicle control)

Procedure:

-

Anesthetize the rat and cannulate the femoral artery and vein for blood pressure monitoring and drug administration, respectively.

-

For RSNA recording, expose the left kidney via a flank incision and carefully dissect a renal nerve bundle. Place a pair of silver wire electrodes around the nerve and insulate it with a silicone gel.

-

Allow the animal to stabilize for a period of at least 30 minutes after surgery.

-

Record baseline mean arterial pressure (MAP), heart rate (HR), and RSNA.

-

Administer a bolus intravenous injection of this compound at the desired dose (e.g., 0.2, 1.0, 5.0, or 25.0 mg/kg).

-

Continuously record MAP, HR, and RSNA for a defined period post-injection to observe the maximal effect and the duration of action.

-

A control group of animals should receive an equivalent volume of saline.

Experimental Workflow for Cardiovascular Studies in Rats

Caption: Experimental workflow for studying this compound's cardiovascular effects.

Protocol for Assessing Autonomic Involvement in Gastrointestinal Functions in Conscious Sheep

This protocol is based on a study investigating the role of the ANS in upper gastrointestinal functions in sheep.[9]

Objective: To evaluate the influence of autonomic blockade on reticulo-rumen contractions.

Materials:

-

Conscious sheep fitted with a rumen fistula

-

Strain gauge transducers for recording reticular motility

-

This compound solution

-

Saline solution (vehicle control)

Procedure:

-

Surgically implant strain gauge transducers on the reticulum to monitor contractile activity. Allow for a post-operative recovery period.

-

On the day of the experiment, record baseline reticular motility for a control period.

-

Administer this compound subcutaneously at doses ranging from 1.25 to 20 mg/kg.

-

Continuously record reticular motility for several hours to determine the onset, magnitude, and duration of the inhibitory effect.

-

A control group should receive a subcutaneous injection of saline.

Applications in Drug Development

This compound serves as a crucial reference compound in drug development for:

-

Target Validation: Assessing the degree to which a new compound's effects are mediated through the autonomic nervous system.

-

Safety Pharmacology: Investigating the potential for a drug candidate to cause adverse cardiovascular or other autonomic side effects.

-

Mechanism of Action Studies: Elucidating the specific autonomic pathways (sympathetic vs. parasympathetic) through which a drug exerts its therapeutic or off-target effects.

Conclusion

This compound remains a powerful and relevant tool for researchers and drug development professionals seeking to understand the intricate workings of the sympathetic and parasympathetic nervous systems. Its ability to produce a reversible and quantifiable blockade of autonomic ganglia provides a unique window into the tonic and reflex control of visceral functions. By carefully designing and executing experiments utilizing this compound, as outlined in this guide, investigators can continue to unravel the complexities of autonomic physiology and pharmacology, ultimately contributing to the development of safer and more effective therapeutics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Ganglionic blocker - Wikipedia [en.wikipedia.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. This compound attenuates sympathetic activity and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inadequate blockade by this compound of the baroreceptor heart rate response in anesthetized and conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of inhaled this compound bromide and atropine sulphate on airway responsiveness to histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Drugs Affecting the Parasympathetic Nervous System and Autonomic Ganglia | Clinical Gate [clinicalgate.com]

- 9. This compound: a probe to assess autonomic nervous system involvement in upper gastrointestinal functions in conscious sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

Hexamethonium in Neurobiological Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Mechanism of Action

Hexamethonium is a classic pharmacological tool widely employed in neurobiology to investigate the roles of neuronal nicotinic acetylcholine receptors (nAChRs). It acts as a non-depolarizing, non-competitive antagonist of neuronal nAChRs, primarily by physically blocking the open ion channel pore rather than competing with acetylcholine (ACh) for its binding site.[1] This mechanism makes it an effective ganglionic blocker, inhibiting neurotransmission in both sympathetic and parasympathetic ganglia of the autonomic nervous system.[1] Consequently, it has been instrumental in dissecting the influence of the autonomic nervous system on various physiological processes. This compound shows little to no activity at muscarinic acetylcholine receptors or at the nAChRs found at the neuromuscular junction.[1] Due to its charged nature, it does not readily cross the blood-brain barrier, making it particularly useful for studying peripheral cholinergic systems.

Quantitative Data

The following tables summarize key quantitative parameters of this compound's pharmacological activity.

| Parameter | Value | Species/Tissue | Receptor Subtype | Reference |

| Binding Affinity | ||||

| IC50 (vs. [3H]-nicotine) | >50 µM | Human Brain | Nicotinic (non-selective) | [2] |

| Functional Antagonism | ||||

| Dose-dependent reduction of after-hyperpolarization | 0.3 - 10 mM | Guinea Pig Sympathetic Ganglion Cells | Ca2+-activated K+ channels (indirect effect) | [3] |

| Inhibition of reticular contractions | 1.25 - 20 mg/kg (s.c.) | Sheep | Autonomic Ganglia | [4] |

| Abolition of inhibitory junction potentials | 500 µM | Mouse Gastric Fundus and Antrum | Neuronal nAChRs |

Experimental Protocols

In Vitro Electrophysiology: Superior Cervical Ganglion (SCG) Preparation

This protocol is adapted from studies investigating ganglionic transmission.

Objective: To record the effects of this compound on synaptic transmission in isolated sympathetic ganglia.

Materials:

-

Isolated superior cervical ganglion (SCG) from a suitable animal model (e.g., rabbit, mouse).

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 glucose, bubbled with 95% O2 / 5% CO2.

-

This compound bromide stock solution.

-

Intracellular or extracellular recording setup (e.g., sharp microelectrodes or suction electrodes).

-

Stimulator for preganglionic nerve stimulation.

Procedure:

-

Dissect the SCG with the preganglionic cervical sympathetic trunk and the postganglionic internal carotid nerve attached.

-

Place the ganglion in a recording chamber continuously perfused with oxygenated aCSF at a constant temperature (e.g., 32-34°C).

-

Position a stimulating electrode on the preganglionic nerve and a recording electrode on the postganglionic nerve or within a ganglion neuron.

-

Record baseline compound action potentials (CAPs) or excitatory postsynaptic potentials (EPSPs) evoked by supramaximal preganglionic stimulation.

-

Establish a stable baseline recording for at least 20 minutes.

-

Bath-apply this compound at the desired concentrations (e.g., 10 µM - 1 mM) by adding it to the perfusing aCSF.

-

Record the evoked responses at regular intervals to determine the time course of the drug's effect.

-

To assess recovery, wash out the this compound by perfusing with drug-free aCSF.

In Vivo Microdialysis: Striatal Dopamine Release

This protocol is based on studies examining the influence of peripheral cholinergic blockade on central neurotransmitter systems.

Objective: To measure the effect of peripherally administered this compound on dopamine release in the striatum.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., 2-4 mm membrane length).

-

Syringe pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

This compound bromide solution for intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

HPLC system with electrochemical detection for dopamine analysis.

Procedure:

-

Anesthetize the animal (e.g., rat) and place it in the stereotaxic frame.

-

Implant a guide cannula targeting the striatum.